molecular formula C9H8Cl2N2 B13044582 3-Amino-3-(2,5-dichlorophenyl)propanenitrile

3-Amino-3-(2,5-dichlorophenyl)propanenitrile

Cat. No.: B13044582
M. Wt: 215.08 g/mol
InChI Key: IGPWVLBRVLHKDR-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a nitrile-substituted aromatic compound with a dichlorophenyl moiety and an amino group at the β-position. Its chemical and predicted physical properties are summarized below:

Property Value
CAS Number 1270394-69-8
Molecular Formula C₉H₈Cl₂N₂
Molecular Weight 215.08 g/mol
Density 1.340 ± 0.06 g/cm³ (Predicted)
Boiling Point 366.3 ± 37.0 °C (Predicted)
pKa 5.96 ± 0.10 (Predicted)

The compound’s structure features a 2,5-dichlorophenyl group, which imparts steric and electronic effects critical to its reactivity.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

3-amino-3-(2,5-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

IGPWVLBRVLHKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CC#N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves the reaction of 2,5-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method involves the use of a reductive amination process, where 2,5-dichlorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-dichlorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-Amino-3-(2,5-dichlorophenyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. The nitrile group may also participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Effects: Halogen Position and Type

Key Comparisons:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
3-Amino-3-(2,5-dichlorophenyl)propanenitrile 2,5-dichloro 215.08 Nitrile, amino
3-(5-(2-Amino-3,5-dibromophenyl)-4,5-dihydroisoxazol-3-yl)benzonitrile 3,5-dibromo, isoxazolyl ~432.0 Nitrile, amino, isoxazole
Hypothetical analog: 3-Amino-3-(2,4-dichlorophenyl)propanenitrile 2,4-dichloro 215.08 Nitrile, amino
  • Halogen Type: Brominated analogs (e.g., compound from ) exhibit higher molecular weights due to bromine’s atomic mass (79.9 vs. chlorine’s 35.45). This increases steric bulk and may reduce metabolic stability compared to chlorinated derivatives .
  • Substituent Position: The 2,5-dichloro configuration in the target compound creates a para-substituted aromatic ring, whereas 2,4-dichloro analogs would introduce meta-substitution.

Physical and Chemical Properties

  • Density and Boiling Point: The predicted density (1.34 g/cm³) and boiling point (366°C) of this compound suggest moderate intermolecular forces, typical for chlorinated aromatics. Brominated analogs (e.g., ) likely exhibit higher densities and boiling points due to increased molecular mass and polarizability .
  • Acidity (pKa): The amino group’s pKa of ~5.96 indicates partial protonation at physiological pH, enhancing solubility in aqueous environments. Brominated analogs may show altered pKa values due to electron-withdrawing effects of bromine, influencing bioavailability .

Biological Activity

3-Amino-3-(2,5-dichlorophenyl)propanenitrile, with the molecular formula C10H10Cl2N2, is an organic compound that has garnered attention for its potential biological activities. This compound features an amino group, a nitrile group, and a dichlorophenyl substituent, which enhances its reactivity and specificity in biological interactions. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structural characteristics of this compound contribute to its biological properties. The presence of the dichloro substitution on the phenyl ring is significant as it may affect the compound's stability and reactivity compared to analogs.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-phenylpropanenitrileLacks dichloro substitutionMay have different reactivity and applications
3-Amino-3-(2,4-dichlorophenyl)propanenitrileSimilar structure but different substitutionDifferent properties due to substitution pattern
4-Amino-4-(2,5-dichlorophenyl)butyronitrileDifferent carbon chain lengthMay exhibit different biological activities

Biological Activity

Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. The mechanisms underlying these activities typically involve interactions with specific molecular targets such as enzymes or receptors.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures can exhibit significant antimicrobial effects. For instance, studies have shown that certain nitriles can inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Notably, chick chorioallantoic membrane (CAM) tumor assays have indicated that structurally similar compounds effectively block angiogenesis and tumor growth. These findings suggest that this compound may also possess similar anticancer properties.

The interaction studies reveal that this compound binds to specific proteins or enzymes, modulating their activity and influencing cellular pathways. Such interactions are crucial for developing effective pharmaceuticals based on this compound.

Case Studies

  • Anticancer Activity in CAM Assays : A study published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound blocked angiogenesis effectively in CAM assays at levels comparable to established anticancer agents .
  • Antimicrobial Screening : Another study assessed various derivatives of related compounds for their antimicrobial efficacy against a range of pathogens. Results indicated that modifications in the chemical structure significantly influenced their bioactivity .

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